Napsamycin C
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Overview
Description
Napsamycin C is a uridylpeptide antibiotic that belongs to the mureidomycin family. It was originally isolated from a strain of Streptomyces sp. HIL Y-82,11372. This compound exhibits potent antibacterial activity, particularly against Pseudomonas species .
Preparation Methods
The preparation of napsamycin C involves complex biosynthetic pathways typical of nucleoside antibiotics. These pathways include multistep enzymatic reactions that are subject to hierarchical regulation. Genetic and biochemical studies have provided the basis for pathway engineering and combinatorial biosynthesis to create new or hybrid nucleoside antibiotics .
Chemical Reactions Analysis
Napsamycin C, like other nucleoside antibiotics, undergoes various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Napsamycin C has a broad spectrum of biological activities, making it valuable in various scientific research applications:
Chemistry: Used in the study of nucleoside antibiotics and their biosynthetic pathways.
Biology: Investigated for its antibacterial properties, particularly against Pseudomonas species.
Medicine: Explored for its potential use in treating bacterial infections.
Industry: Potential applications in the development of new antibiotics and other bioactive compounds.
Mechanism of Action
Napsamycin C exerts its antibacterial effects by targeting the bacterial cell wall biosynthesis. It acts as a competitive inhibitor of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (translocase I, denoted MraY), which initiates the lipid cycle of peptidoglycan biosynthesis. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Napsamycin C shares a common structural scaffold with other uridylpeptide antibiotics such as mureidomycins and pacidamycins. These compounds also target the bacterial cell wall biosynthesis but may differ in their specific activity and spectrum of antibacterial effects. The unique structural features of this compound contribute to its potent activity against Pseudomonas species .
Similar Compounds
- Mureidomycins
- Pacidamycins
- Tunicamycins
- Sansanmycins
This compound stands out due to its specific activity against Pseudomonas species, making it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
144379-26-0 |
---|---|
Molecular Formula |
C39H50N8O12S |
Molecular Weight |
854.9 g/mol |
IUPAC Name |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19- |
InChI Key |
MFEPAAMYDYMBSN-XHPQRKPJSA-N |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Isomeric SMILES |
CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Canonical SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Synonyms |
napsamycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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